molecular formula C21H24N2O3 B11927211 (Z)-Akuammidine

(Z)-Akuammidine

Cat. No.: B11927211
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-DNTDCJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Akuammidine is an indole alkaloid derived from the seeds of the plant Picralima nitida, commonly known as Akuamma. This compound has garnered interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and antipyretic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Akuammidine typically involves the following steps:

    Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.

    Cyclization: Tryptamine undergoes cyclization to form the indole ring structure.

    Functionalization: Various functional groups are introduced to the indole ring to form the desired alkaloid structure.

    Purification: The final product is purified using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Extraction: Extracting the compound from the seeds of using solvents like ethanol or methanol.

    Isolation: Isolating the compound through crystallization or other separation techniques.

    Purification: Further purification to achieve the desired purity level for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

(Z)-Akuammidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Akuammidine is used as a starting material for the synthesis of other indole alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its interaction with various biological targets, including receptors and enzymes. It serves as a model compound for understanding the biological activity of indole alkaloids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise as an analgesic, anti-inflammatory, and antipyretic agent. Research is ongoing to explore its potential in treating various diseases and conditions.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its diverse pharmacological properties make it a candidate for drug discovery and development programs.

Mechanism of Action

The mechanism of action of (Z)-Akuammidine involves its interaction with specific molecular targets, including opioid receptors. By binding to these receptors, the compound can modulate pain perception and inflammation. The exact pathways and molecular interactions are still under investigation, but it is believed that this compound exerts its effects through a combination of receptor binding and enzyme modulation.

Comparison with Similar Compounds

Similar Compounds

    Akuammicine: Another indole alkaloid from with similar pharmacological properties.

    Yohimbine: An indole alkaloid with stimulant and aphrodisiac effects.

    Reserpine: An indole alkaloid used as an antihypertensive and antipsychotic agent.

Uniqueness

(Z)-Akuammidine is unique due to its specific structure and the combination of pharmacological effects it exhibits. While similar compounds may share some properties, this compound’s distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+/t15-,17-,18-,21-/m0/s1

InChI Key

RCEFXZXHYFOPIE-DNTDCJNWSA-N

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.